molecular formula C17H16N2O6S B6412959 5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261916-63-5

5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6412959
CAS No.: 1261916-63-5
M. Wt: 376.4 g/mol
InChI Key: XFGNUHAEATWFSO-UHFFFAOYSA-N
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Description

5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C16H16N2O5S It is a biphenyl derivative that contains a nitro group, a pyrrolidinylsulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the nitration of a biphenyl precursor, followed by the introduction of the pyrrolidinylsulfonyl group and the carboxylation of the resulting intermediate. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, amino-substituted compounds, and other functionalized biphenyls. These products can be further utilized in different applications, including pharmaceuticals and materials science .

Scientific Research Applications

5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinylsulfonyl group may enhance the compound’s binding affinity to certain proteins, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(pyrrolidin-1-ylsulfonyl)pyridin-2-ol
  • 3-iodopyrroles
  • Pyrrolidin-2-ones

Uniqueness

Compared to similar compounds, 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid stands out due to its unique combination of functional groups. The presence of both a nitro group and a pyrrolidinylsulfonyl group provides distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-nitro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c20-17(21)14-9-13(10-15(11-14)19(22)23)12-3-5-16(6-4-12)26(24,25)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNUHAEATWFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692366
Record name 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-63-5
Record name 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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